Nervosine

Vue d'ensemble

Description

Nervosine is a pyrrolizidine alkaloid isolated from the plant Liparis nervosa. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse pharmacological properties and potential toxicity. This compound has garnered attention due to its unique chemical structure and biological activities, particularly its antitumor properties .

Méthodes De Préparation

Nervosine can be isolated from the whole plant of Liparis nervosa. The isolation process involves extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . The synthetic routes and reaction conditions for this compound involve the extraction of the plant material followed by purification steps to isolate the compound in its pure form.

Analyse Des Réactions Chimiques

Nervosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield reduced pyrrolizidine derivatives .

Applications De Recherche Scientifique

Nervosine has been extensively studied for its antitumor activity. Research has shown that this compound induces autophagy and apoptosis in human colorectal cancer cells. The compound has been found to activate the intrinsic pathway of apoptosis by triggering caspase-9, -3, and -7. Additionally, this compound regulates autophagic markers, including the increase of LC3-II and beclin 1 proteins, and the decrease of p62 protein . These properties make this compound a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of nervosine involves the induction of autophagy and apoptosis in cancer cells. This compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK1/2), and p38. This activation leads to the suppression of the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . The molecular targets of this compound include caspases and autophagic markers, which play a significant role in its antitumor effects.

Comparaison Avec Des Composés Similaires

Nervosine is part of a broader class of pyrrolizidine alkaloids, which include compounds such as lindelofidine and laburnine . These compounds share similar chemical structures but differ in their biological activities and toxicity profiles. This compound’s unique ability to induce both autophagy and apoptosis sets it apart from other pyrrolizidine alkaloids, making it a valuable compound for further research and potential therapeutic applications .

Conclusion

This compound is a fascinating compound with significant potential in scientific research and medicine. Its unique chemical structure and biological activities, particularly its antitumor properties, make it a promising candidate for further study. Understanding the preparation methods, chemical reactions, and mechanism of action of this compound can pave the way for new therapeutic applications and advancements in the field of medicinal chemistry.

Propriétés

IUPAC Name |

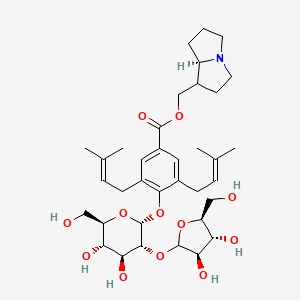

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-[(2R,3R,4S,5S,6R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO12/c1-19(2)7-9-21-14-24(34(44)45-18-23-11-13-37-12-5-6-25(23)37)15-22(10-8-20(3)4)32(21)48-36-33(30(42)28(40)26(16-38)47-36)49-35-31(43)29(41)27(17-39)46-35/h7-8,14-15,23,25-31,33,35-36,38-43H,5-6,9-13,16-18H2,1-4H3/t23?,25-,26-,27+,28-,29+,30+,31-,33-,35?,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZLNFVFAZZRDM-NYGIAEFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5C4CCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H](O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5[C@@H]4CCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945848 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23179-26-2 | |

| Record name | Nervosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023179262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential pharmacological activities of Nervosine derivatives?

A1: Research indicates that this compound derivatives, specifically this compound VII (3) isolated from Liparis nervosa, exhibit both antimicrobial and immunosuppressive activities. [] This compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. [] Additionally, this compound VII (3) inhibited the proliferation of human T cells with an IC50 value of 9.67 ± 0.96 μM. []

Q2: What is the chemical structure of this compound B and where has it been found?

A2: this compound B is a novel compound discovered in Liparis nervosa. [] It is characterized as (hexahydro-1H-pyrrolizin-1-yl) methyl-2, 2-dimethyl-8-(3-hydroxyisoamyl) chroman-6-carboxylate. [] This finding highlights the potential of Liparis nervosa as a source of novel natural products.

Q3: Has this compound VII been investigated for its antitumor properties?

A3: Yes, there is research exploring the antitumor activity of this compound VII. [] While the abstract doesn't provide detailed results, it suggests a focus on its effects on HCT116 human colorectal cancer cells, particularly the interplay between apoptosis and autophagy. []

Q4: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?

A4: While the provided abstracts do not delve into specific SAR studies for this compound derivatives, the isolation and identification of multiple this compound derivatives, such as Liparisnervosides Q (1) and R (5), along with known derivatives (2-4, 6, 7), suggest potential avenues for future SAR investigations. [] Understanding the structural variations and their impact on biological activity could be crucial for optimizing the therapeutic potential of this class of compounds.

Q5: What analytical techniques were used to characterize the this compound derivatives?

A5: Researchers utilized a combination of spectroscopic techniques to elucidate the structures of this compound derivatives. [, ] These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and acid hydrolysis. [] NMR provided crucial information about the connectivity and arrangement of atoms within the molecules, while HR-ESI-MS aided in determining the molecular weight and elemental composition. [] Acid hydrolysis helped in identifying the presence of specific functional groups, further supporting the structural characterization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.